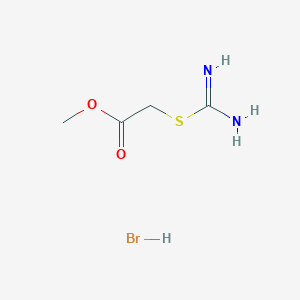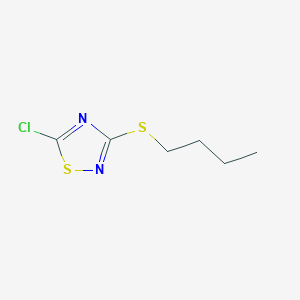![molecular formula C12H8ClN3O2S2 B6349984 2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1326815-58-0](/img/structure/B6349984.png)
2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C12H8ClN3O2S2 and its molecular weight is 325.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.9746465 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds are known to exert a broad spectrum of biological activities .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction leads to a broad spectrum of biological activities .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the substituent on the compounds .
Properties
IUPAC Name |
2-[2-[(5-chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c13-11-14-12(15-20-11)19-6-5-16-9(17)7-3-1-2-4-8(7)10(16)18/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOIXEXWRLRBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NSC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6349905.png)
![{[2-(4-Fluorophenoxy)ethyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349910.png)
![{[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349914.png)
![{[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349915.png)
![{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349925.png)
![({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349933.png)
![{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349942.png)

![5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349958.png)
![5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349963.png)
![5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349971.png)
![5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349991.png)

![2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6350005.png)
